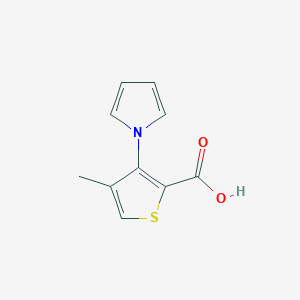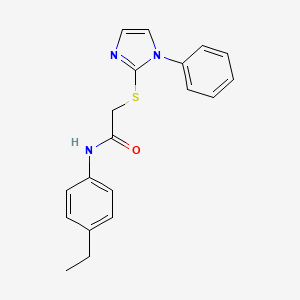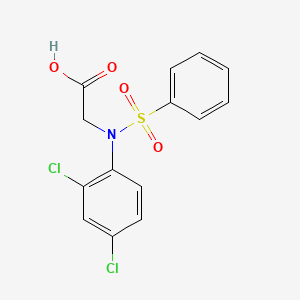![molecular formula C20H20N4O6 B2636077 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 874805-60-4](/img/structure/B2636077.png)
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxole moiety, which is an organic compound with the formula C6H4O2CH2 . This compound is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized via Pd-catalyzed arylation . This strategy sets the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution achieves excellent enantioselectivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxole moiety, for example, is a heterocyclic compound containing a methylenedioxy functional group .
Aplicaciones Científicas De Investigación
Catalytic Applications
- N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as an effective promoter for Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process demonstrates excellent chemoselectivity between aryl iodides and bromides and tolerates a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).
Therapeutic Applications
- Oxazolidinones, including similar compounds, have shown efficacy against various Gram-positive bacteria. For example, DA-7218, a pro-drug form of an oxazolidinone, demonstrated effective treatment against experimental murine actinomycetoma caused by Nocardia brasiliensis, suggesting potential therapeutic applications for mycetoma treatment (Espinoza-González et al., 2008).
Structural and Chemical Studies
- Oxazolidin-2-ones are extensively utilized as protective groups for 1,2-amino alcohols and chiral derivatives, as demonstrated in various crystal structures of oxazolidinecarbohydrazides. These structures highlight weak interactions like C-H···O and C-H···π hydrogen bonds and π-π stacking interactions (Nogueira et al., 2015).
Synthesis Optimization
- Solubility-driven structural modification of (pyridin-3-yl) benzoxazinyl-oxazolidinones led to the development of benzoxazinyl-oxazolidinone analogues with high antibacterial activity against Gram-positive pathogens. This includes efficacy against linezolid-resistant strains and low hERG inhibition (Guo et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound contains a benzo[d][1,3]dioxole moiety . Compounds with this moiety have been reported to exhibit a broad spectrum of biological activities . .
Mode of Action
Compounds with similar structures have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Pharmacokinetics
The presence of the benzo[d][1,3]dioxole moiety might influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to have antiproliferative activity against various cancer cell lines .
Propiedades
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c25-18(22-10-13-3-5-21-6-4-13)19(26)23-11-17-24(7-8-28-17)20(27)14-1-2-15-16(9-14)30-12-29-15/h1-6,9,17H,7-8,10-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWSHLCCLGJYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2635997.png)



![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)

![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide](/img/structure/B2636007.png)
![3-(5-(3-nitrophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2636009.png)



